molecular formula C2H3N5O6 B12546244 N,N-Dinitro-2-imidodicarbonic diamide CAS No. 671181-09-2

N,N-Dinitro-2-imidodicarbonic diamide

Cat. No.: B12546244
CAS No.: 671181-09-2
M. Wt: 193.08 g/mol
InChI Key: LKIQLNXUZGFUKO-UHFFFAOYSA-N
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Description

N,N-Dinitro-2-imidodicarbonic diamide is an energetic material with the molecular formula C2H3N5O6 . It belongs to a class of compounds researched for potential applications in energetic formulations, such as propellants and explosives, where the development of new materials that balance high performance with stability is a key objective . The compound is part of the chemical exploration of azaheterocyclic nitramine and urea-related structures, which are sought to meet requirements for increased stability and insensitivity while maintaining high performance . Researchers should note that appropriate safety precautions are essential when handling this and similar energetic compounds on any scale; laboratories and personnel should be properly grounded and equipped with safety gear such as Kevlar gloves, a leather coat, a face shield, and ear plugs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

671181-09-2

Molecular Formula

C2H3N5O6

Molecular Weight

193.08 g/mol

IUPAC Name

1-carbamoyl-1,3-dinitrourea

InChI

InChI=1S/C2H3N5O6/c3-1(8)5(7(12)13)2(9)4-6(10)11/h(H2,3,8)(H,4,9)

InChI Key

LKIQLNXUZGFUKO-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)N(C(=O)N[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Precursor : Imidodicarbonic diamide (C₂H₅N₃O₂) serves as the starting material.
  • Nitrating Agent : A 1:3 molar ratio of fuming HNO₃ to concentrated H₂SO₄ ensures efficient nitration.
  • Temperature : Reactions are conducted at 0–5°C to prevent decomposition.
  • Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :
The nitro groups (-NO₂) are introduced via electrophilic aromatic substitution, with the sulfuric acid acting as a catalyst and dehydrating agent. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich nitrogen centers of the diamide.

Ring-Opening of 4-Imino-1,3-Thiazetidin-2-Ones

A novel method involves the ring-opening of 4-imino-1,3-thiazetidin-2-ones using hydroxylamine hydrochloride (NH₂OH·HCl). This approach selectively produces imidodicarbonic diamide scaffolds, which are subsequently nitrated.

Key Steps:

  • Ring-Opening :

    • Reagents : NH₂OH·HCl in acetonitrile with triethylamine as a base.
    • Conditions : 60°C for 6 hours.
    • Yield : 80–85% for the intermediate imidodicarbonic diamide.
  • Nitration :

    • The intermediate is treated with acetic anhydride and fuming HNO₃ at 40°C to introduce nitro groups.

Advantages :

  • High regioselectivity.
  • Avoids harsh nitration conditions in the initial step.

Reactions of N,N'-Dinitrourea with Hydrazine

N,N'-Dinitrourea (DNU) serves as a versatile precursor. Its reaction with hydrazine (N₂H₄) yields 4-nitrosemicarbazide, which is further functionalized to form this compound.

Protocol:

  • Step 1 : DNU is dissolved in ethanol and treated with hydrazine hydrate at 25°C.
  • Step 2 : The resulting 4-nitrosemicarbazide undergoes cyclization in HCl/EtOH at 70°C.
  • Yield : 65–70% after purification.

Critical Parameters :

  • pH control (6.5–7.0) during cyclization prevents over-nitration.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for nitro-functionalization.

Procedure:

  • Precursor : Imidodicarbonic diamide.
  • Reagents : HNO₃ (90%) and H₂SO₄ (98%) in a 1:4 ratio.
  • Conditions : Microwave irradiation at 300 W for 15 minutes.
  • Yield : 82–88%.

Benefits :

  • 50% reduction in reaction time compared to conventional methods.
  • Higher purity due to reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

Process Overview:

  • Continuous Nitration :

    • A tubular reactor ensures uniform mixing of imidodicarbonic diamide with HNO₃/H₂SO₄.
    • Temperature: 10–15°C.
    • Residence time: 30 minutes.
  • Quenching and Isolation :

    • The reaction mixture is quenched in ice-water, and the product is filtered under reduced pressure.
    • Purity: ≥98% after recrystallization.

Economic Considerations :

  • Catalytic recycling of H₂SO₄ reduces waste.
  • Annual production capacity: 500–1,000 metric tons.

Comparative Analysis of Methods

Method Precursor Nitrating Agent Temperature (°C) Yield (%) Scalability
Nitration Imidodicarbonic diamide HNO₃/H₂SO₄ 0–5 60–75 High
Ring-Opening Thiazetidin-2-ones NH₂OH·HCl → HNO₃ 40–60 80–85 Moderate
DNU Reaction N,N'-Dinitrourea Hydrazine 25–70 65–70 Low
Microwave-Assisted Imidodicarbonic diamide HNO₃/H₂SO₄ 100 (MW) 82–88 High
Industrial Production Imidodicarbonic diamide HNO₃/H₂SO₄ 10–15 90–95 Very High

Chemical Reactions Analysis

Types of Reactions: N,N-Dinitro-2-imidodicarbonic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups. These derivatives are often used in further research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between N,N-Dinitro-2-imidodicarbonic diamide and other diamide derivatives:

Table 1: Comparative Analysis of Diamide Derivatives

Compound Name Key Functional Groups Applications Biological Activity Resistance Issues References
This compound Nitro (-NO₂), diamide Potential insecticide Oxidative stress induction (inferred) Not reported
Thioether-containing diamides Thioether (-S-), diamide Insecticides Larvicidal activity (LC₅₀: 0.5–2.0 ppm) Emerging resistance
Nicotinamide-based diamides Nicotinamide moiety, diamide Cytotoxic agents Anticancer (IC₅₀: 1–10 µM) Not studied
Ursolic acid diamide derivatives Long-chain diamide (n=4–6) Anticancer NF-κB pathway inhibition Structure-dependent efficacy
Anthranilic diamide derivatives Anthranilic acid, diamide Antidiabetic agents α-glucosidase inhibition (IC₅₀: <10 µM) Not applicable

Key Comparisons

Structural Variations and Bioactivity Nitro vs. Thioether Groups: While this compound relies on nitro groups for oxidative activity, thioether-containing diamides (e.g., methylthio derivatives) exhibit insecticidal properties via sulfur-mediated interactions with pest ryanodine receptors . The nitro group’s electron-withdrawing nature may enhance oxidative damage in pests, whereas thioethers improve membrane permeability . Chain Length in Ursolic Acid Derivatives: Increasing diamide chain length (n=6) enhances anticancer activity by optimizing hydrophobic interactions with cellular targets, a feature absent in nitroimidazoline derivatives .

Applications and Efficacy Insecticidal Activity: Both nitro- and thioether-functionalized diamides target pests, but resistance to thioether derivatives (e.g., in Tuta absoluta) has been reported due to overuse, underscoring the need for novel scaffolds like nitro-diamides . Anticancer vs. Antidiabetic: Nicotinamide-based diamides inhibit cancer cell proliferation via cytotoxicity, while anthranilic diamides target glycogen phosphorylase for diabetes management, demonstrating functional group-driven specificity .

Synthetic Methods Nitro-diamides may require nitration under controlled conditions (e.g., HNO₃/H₂SO₄), whereas thioether derivatives are synthesized via nucleophilic substitution with methylthio groups . Nicotinamide-based diamides employ coupling reactions with nicotinoyl chloride, highlighting modular synthetic routes .

Resistance and Stability Diamide insecticides face resistance due to mutations in pest ryanodine receptors, but nitro-diamides’ distinct mechanism (oxidative stress) may circumvent this . Stability studies suggest nitro groups may reduce photodegradation compared to thioethers, though empirical data are needed .

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